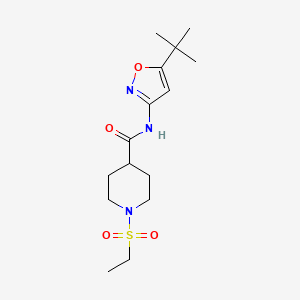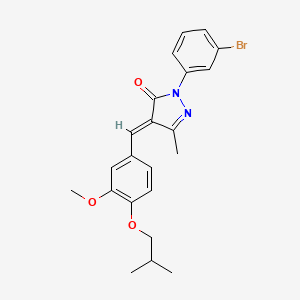
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as BRP, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BRP is a small molecule inhibitor that targets certain proteins involved in cellular signaling pathways, making it a promising tool for studying various biological processes.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea works by inhibiting certain proteins involved in cellular signaling pathways, specifically the protein kinase CK2 and the transcription factor STAT3. By blocking these proteins, this compound is able to disrupt the signaling pathways that contribute to cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in treating diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its specificity. Because it targets specific proteins involved in cellular signaling pathways, it can be used to study these pathways in a more targeted and precise way. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and specific inhibitors that target the same proteins as this compound. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Finally, further studies may be conducted to better understand the mechanisms of action of this compound and its potential use in other areas of research.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-bromo-2-chloroaniline with 5-methyl-2-pyridinecarboxylic acid, followed by reaction with phosgene and then urea. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer treatment.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRKSZIODIPMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[3-(allyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5426487.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426488.png)
![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5426503.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)
![(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5426512.png)

![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![1-methyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5426540.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426547.png)
![4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B5426566.png)

![3-{[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine hydrochloride](/img/structure/B5426588.png)